
Morphothiadin
概要
準備方法
合成経路と反応条件: モルフォチアジンの合成は、コア構造の調製から始まり、続いてさまざまな官能基を導入するという複数のステップを含みます。主なステップには以下が含まれます。
- ピリミジンコアの形成。
- チアゾール環の導入。
- モルホリン部分の付加。
- エチルエステル型を得るための最終的なエステル化。
工業生産方法: モルフォチアジンの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行います。このプロセスには以下が含まれます。
- 高純度の出発物質を使用する。
- 副生成物を最小限に抑えるための制御された反応条件。
- 再結晶やクロマトグラフィーなどの精製手順により、必要な純度を達成する .
3. 化学反応解析
反応の種類: モルフォチアジンは、以下を含むさまざまな化学反応を起こします。
酸化: 官能基をより高い酸化状態に変換する。
還元: 特定の官能基をより低い酸化状態に還元する。
置換: 官能基を他の置換基と交換する。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用する。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用する。
置換: 適切な条件下で求核剤または求電子剤を使用する。
主要な生成物: これらの反応から生成される主要な生成物は、関与する特定の官能基と使用される反応条件によって異なります .
4. 科学研究への応用
モルフォチアジンは、以下を含む幅広い科学研究への応用があります。
化学: コアタンパク質アセンブリモジュレーターの研究におけるモデル化合物として使用される。
生物学: ウイルス複製とタンパク質アセンブリへの影響について調査されている。
医学: HBV感染に対する潜在的な治療薬として探索されている。
産業: 抗ウイルス薬の開発や関連する研究で使用される .
化学反応の分析
Types of Reactions: Morphothiadin undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .
科学的研究の応用
Antiviral Activity Against Hepatitis B
Morphothiadin is primarily being investigated for its efficacy as an antiviral agent against HBV. It acts as a core protein allosteric modifier, which means it can alter the function of the viral core protein, thereby inhibiting viral replication. In various studies, this compound has demonstrated significant reductions in HBV DNA levels in patients with chronic hepatitis B:
- Clinical Trials : this compound has been evaluated in Phase II clinical trials. In these studies, patients receiving this compound showed a marked decline in hepatitis B surface antigen (HBsAg) and HBV DNA levels compared to placebo groups .
- Mechanism of Action : The compound disrupts the formation of viral capsids, leading to the production of non-infectious viral particles. This mechanism is crucial for reducing the viral load in infected individuals .
Safety and Tolerability
Safety profiles of this compound have been assessed in clinical settings:
- Phase II Studies : Participants reported mild to moderate treatment-emergent adverse events, such as fatigue and increased liver enzymes, which were generally manageable. Most patients completed the treatment without significant complications .
- Pharmacokinetics : The pharmacokinetic studies indicate that this compound exhibits dose-proportional absorption and distribution, making it a viable candidate for further development .
Comparative Efficacy
This compound's efficacy is often compared with existing antiviral therapies:
Drug/Compound | Phase | Efficacy |
---|---|---|
This compound (GLS4) | Phase II | Significant reduction in HBsAg and HBV DNA |
Tenofovir Disoproxil Fumarate | Phase III | High rates of undetectable HBV DNA after long-term therapy |
Entecavir | Phase III | Comparable efficacy with lower resistance rates |
The comparative studies suggest that while this compound shows promise, it may need to be used in conjunction with established therapies to enhance overall treatment outcomes .
Future Directions and Research
Ongoing research is focused on optimizing the use of this compound:
- Combination Therapies : Investigations are underway to assess the effects of combining this compound with other antiviral agents to enhance therapeutic efficacy and reduce resistance development .
- Long-term Outcomes : Future studies will aim to evaluate the long-term safety and effectiveness of this compound in diverse patient populations, including those with varying degrees of liver disease .
作用機序
モルフォチアジンは、HBVコアタンパク質のアセンブリを阻害することでその効果を発揮します。これはコアタンパク質に結合し、機能的なウイルスキャプシドの形成を防ぎます。この阻害はウイルスの複製サイクルを阻害し、ウイルス量の減少につながります。 分子標的は、コアタンパク質とウイルスアセンブリに関与する関連経路を含みます .
類似化合物:
Bay41-4109: モルフォチアジンと類似の抗ウイルス特性を持つ前駆体。
リトナビル: モルフォチアジンの血漿濃度を高めるブースターとしてよく使用される。
その他のタンパク質コアアセンブリモジュレーター: 作用機序は類似しているが、有効性と安全性プロファイルが異なる化合物。
独自性: モルフォチアジンは、野生型および薬剤耐性HBV株の強力な阻害によって際立っており、抗ウイルス療法の有望な候補となる .
類似化合物との比較
Bay41-4109: A precursor to Morphothiadin with similar antiviral properties.
Ritonavir: Often used as a booster to enhance the plasma concentration of this compound.
Other Core Protein Assembly Modulators: Compounds with similar mechanisms of action but varying efficacy and safety profiles.
Uniqueness: this compound stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains, making it a valuable candidate for antiviral therapy .
生物活性
Morphothiadin, also known as GLS4, is a compound under investigation for its potential therapeutic effects, particularly in the treatment of chronic hepatitis B virus (HBV) infections. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.
This compound functions primarily as a capsid assembly modulator for HBV. By interfering with the viral capsid assembly process, it inhibits the replication of the virus, thereby reducing viral load in infected individuals. This mechanism is crucial for managing chronic hepatitis B, especially in patients with resistant strains to conventional therapies.
Pharmacokinetics
Recent studies have highlighted the pharmacokinetic properties of this compound, emphasizing its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : this compound exhibits good oral bioavailability. In preclinical studies, it showed significant absorption in both rats and dogs, with a notable liver distribution.
- Metabolism : The compound undergoes metabolic processes primarily through β-oxidation and dehydrogenation pathways. It demonstrates moderate metabolic stability in human liver microsomes.
- Excretion : The elimination half-life and clearance rates vary across species but indicate a favorable profile for sustained antiviral activity.
Case Studies and Clinical Trials
Numerous clinical trials have assessed the efficacy of this compound in treating chronic HBV:
- Phase II Trials : A randomized trial involving 232 patients evaluated the efficacy of this compound compared to standard nucleos(t)ide analogs (NAs). Results indicated a significant reduction in HBV DNA levels and HBeAg seroconversion rates among patients receiving this compound combined with NAs compared to those receiving NAs alone .
- Safety Profile : In these trials, this compound was generally well-tolerated. Common adverse effects included mild gastrointestinal disturbances. No severe adverse events were reported, affirming its safety for long-term use .
- Effectiveness Against Resistant Strains : this compound has shown promising results in patients with HBV strains resistant to lamivudine and other standard treatments. It effectively reduced viral loads and improved liver function tests .
Comparative Data on Antiviral Activity
The following table summarizes the antiviral activity of this compound compared to other emerging therapies:
Drug/Compound | Phase | Mechanism | Key Findings |
---|---|---|---|
This compound (GLS4) | Phase II | Capsid assembly modulator | Significant reduction in HBV DNA; well tolerated |
JNJ-56136379 | Phase II | Capsid assembly modulator | Effective against treatment-naïve CHB patients |
ARC-520 | Phase II | RNA interference | Dose-dependent reductions in HBsAg |
VIR-2218 | Phase II | Direct acting antiviral | Safe and well-tolerated; significant HBsAg decline |
特性
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRDKSRFFUBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1793065-08-3 | |
Record name | Morphothiadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MORPHOTHIADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。